2-(3,5-Diaminobenzoyl)pyrrole
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(3,5-diaminophenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H11N3O/c12-8-4-7(5-9(13)6-8)11(15)10-2-1-3-14-10/h1-6,14H,12-13H2 |
InChI Key |
VHEKDHIPZUUVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,5-Diaminobenzoyl)pyrrole with analogous pyrrole-based compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Substituent Effects on Pyrrole Derivatives
Key Findings :
Substituent Position and Polarity: The 3,5-diamino groups in this compound likely enhance solubility compared to non-polar substituents (e.g., methyl or CF3 groups in Compounds 79/99). However, bulky or electron-withdrawing groups (e.g., CF3) in other analogs improve metabolic stability by reducing oxidative degradation .
Metabolic Stability: Replacement of CF3 with CF2H (Compound 101) reduced potency but increased stability, suggesting that amine groups in this compound may balance these properties if optimized .
Derivative Formation: Unlike 5-Acetyl-2-methylpyrrole, which forms stable semicarbazones and oximes , the diaminobenzoyl group in the target compound may favor hydrogen bonding or coordination chemistry, expanding its utility in catalysis or supramolecular assemblies.
Key Findings :
Regulatory Risks: While 3-(1-napthoyl)pyrrole derivatives are regulated as synthetic cannabinoids , this compound lacks the naphthoyl moiety, reducing its overlap with controlled substances.
Synthetic Accessibility: Early pyrrole derivatives (e.g., 5-Acetyl-2-methylpyrrole) were synthesized via Friedel-Crafts acylation , but modern methods (e.g., cross-coupling for CF3/cyano groups) could streamline production of advanced analogs like Compound 99 .
Preparation Methods
Preparation of 3,5-Dinitrobenzoyl Chloride
The synthesis begins with the conversion of 3,5-dinitrobenzoic acid to its corresponding acyl chloride. This is achieved by refluxing 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both a solvent and a chlorinating agent. Key parameters include:
-
Reaction Conditions : 12–16 hours at 70–80°C under nitrogen atmosphere.
-
Workup : Excess SOCl₂ is removed under reduced pressure, yielding 3,5-dinitrobenzoyl chloride as a pale-yellow solid.
Characterization Data :
Friedel-Crafts Acylation of Pyrrole
The electrophilic acylation of pyrrole at the 2-position is conducted using 3,5-dinitrobenzoyl chloride and aluminum chloride (AlCl₃) as a Lewis acid. The nitro groups deactivate the benzoyl chloride, necessitating vigorous conditions:
-
Solvent : Dichloromethane (DCM) or nitrobenzene.
-
Molar Ratios : Pyrrole (1.2 equiv), 3,5-dinitrobenzoyl chloride (1.0 equiv), AlCl₃ (2.5 equiv).
-
Reaction Time : 8–12 hours at 25–30°C.
The product, 2-(3,5-dinitrobenzoyl)pyrrole, is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Characterization Data :
Reduction of Nitro Groups to Amino Groups
The final step involves reducing the nitro groups of 2-(3,5-dinitrobenzoyl)pyrrole to amines. A zinc dust–formic acid system is employed under mild conditions to avoid over-reduction or degradation of the pyrrole ring:
-
Reagents : Zinc dust (4.0 equiv), 90% formic acid.
-
Conditions : Stirring at 50°C for 3–4 hours.
-
Workup : Filtration, followed by neutralization with saturated NaHCO₃ and extraction with ethyl acetate.
Characterization Data :
-
IR (KBr, cm⁻¹) : 3440 (N-H stretch), 1678 (C=O).
-
¹H NMR (DMSO-d₆, δ) : 6.85 (s, 1H, Ar-H), 6.72 (d, 2H, Ar-H), 6.20 (br s, 4H, NH₂), 7.30 (t, 1H, pyrrole-H), 6.88 (m, 2H, pyrrole-H).
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Friedel-Crafts Acylation
Comparative studies reveal that nitrobenzene enhances electrophilic reactivity compared to DCM, albeit at the cost of higher toxicity. AlCl₃ outperforms FeCl₃ or ZnCl₂ in catalyzing the reaction, achieving yields of 70% vs. 45–50% for alternatives.
Impact of Reducing Agents on Nitro Group Reduction
While zinc–formic acid provides moderate yields (38–45%), catalytic hydrogenation (H₂, Pd/C) offers higher efficiency (60–65%) but risks pyrrole ring hydrogenation. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol represents a safer alternative, yielding 50–55%.
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy
Critical IR bands confirm functional group transformations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
